molecular formula C25H31ClN4O3S B2393348 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 477302-06-0

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B2393348
CAS No.: 477302-06-0
M. Wt: 503.06
InChI Key: PRAFGXKMWDOZBN-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the triazole ring and the chlorophenyl group. The final step involves the esterification of the propanoate group. Common reagents used in these reactions include adamantane, triazole, chlorophenyl derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl or triazole positions.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with various biological molecules. The chlorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to its combination of adamantane, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-7-5-4-6-19(20)26)14-27-23(32)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,15-18H,3,8-14H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFGXKMWDOZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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